N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-26-13-5-7-14(8-6-13)30(24,25)22-19-21-15(11-29-19)18(23)20-12-4-9-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTBJSOOVJHGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction: Influencing signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its dual methoxy substitutions (3,4-dimethoxy on the phenyl carboxamide and 4-methoxy on the sulfonamido phenyl group). Key comparisons with similar compounds include:
(a) Substituent Patterns on the Thiazole Core
- Target Compound :
- Position 2 : 4-Methoxyphenylsulfonamido group.
- Position 4 : 3,4-Dimethoxyphenyl carboxamide.
- Analog 1: 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (Compound 5 in ) Position 2: Phenyl group. Position 4: 3,4,5-Trimethoxyphenyl carboxamide.
- Analog 2: MMH4 () Position 2: 3,5-Dimethoxyphenyl carboxamide. Position 4: 3,4-Dimethoxyphenyl group. Key Difference: The reversed substitution pattern (3,5- vs.
(b) Functional Group Variations
- Sulfonamido vs. Carboxamide :
- The target compound’s sulfonamido group (pKa ~10–11) is more acidic than carboxamides (pKa ~15–17), which may influence solubility and target interactions. For example, Compound 11 () features a nitrothiophene carboxamide, which lacks the sulfonamido group but introduces electron-withdrawing nitro substituents .
Physicochemical Properties
Melting Points and Solubility
- Analog 1 (Compound 5) : Melting point = 157–158°C .
- Analog 3: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (): Melting point = 90°C, highlighting how non-thiazole cores (e.g., benzamide) reduce rigidity .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~477 g/mol) is higher than analogs like Compound 11 (365 g/mol) due to the sulfonamido and additional methoxy groups. This may impact bioavailability and blood-brain barrier penetration.
Comparative Data Table
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonamide group, and methoxy-substituted phenyl groups. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 477.6 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Enzyme Inhibition
One of the primary areas of investigation for this compound is its inhibitory activity against various enzymes. Thiazole derivatives are known for their potential as enzyme inhibitors, particularly in the context of diseases like Alzheimer's.
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown significant AChE inhibitory activity. For instance, a related study demonstrated that thiazole derivatives could effectively inhibit AChE with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific substituents on the thiazole ring .
Cytotoxicity
Research has also focused on the cytotoxic effects of this compound against various cancer cell lines.
- Case Study : A study evaluating the cytotoxicity of thiazole derivatives reported that compounds with similar structures exhibited IC50 values indicating moderate to high cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies indicate that this compound may possess antibacterial and antifungal activities.
- Research Findings : In vitro assays have shown that certain thiazole derivatives can inhibit the growth of pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Binding : The sulfonamide group may facilitate binding to active sites of target enzymes like AChE.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiazole derivatives can modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Utilize a multi-step approach involving:
- Amidation : Couple 4-methoxyphenylsulfonamide with a thiazole-4-carboxylic acid intermediate using EDCI/HOBt as coupling agents in anhydrous CH₂Cl₂ under nitrogen .
- Purification : Employ column chromatography (e.g., silica gel, 70% ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
- Yield Optimization : Adjust temperature (reflux vs. room temperature) and stoichiometric ratios (1.2:1 sulfonamide:carboxylic acid) to mitigate side reactions like over-alkylation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, thiazole C=O at ~165 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z = ~500–550 [M+H]⁺) and rule out impurities .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to validate purity ≥98% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on biological activity?
- Approach :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxyphenyl vs. 4-fluorophenyl) to assess electronic effects on target binding .
- Biological Assays : Conduct in vitro cytotoxicity screens (e.g., IC₅₀ in MCF-7 breast cancer cells) and compare with computational docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with CYP3A4 inhibition .
- Data Interpretation : Use multivariate regression to identify key descriptors (e.g., Hammett σ values) influencing potency .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Troubleshooting :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2), passage numbers, and incubation times to minimize variability .
- Compound Integrity : Re-characterize batches via LC-MS to confirm no degradation (e.g., hydrolysis of sulfonamide under acidic storage) .
- Control Experiments : Include positive controls (e.g., paclitaxel for cytotoxicity) and validate target engagement via Western blotting (e.g., apoptosis markers) .
Q. How does the compound’s chemical stability impact experimental reproducibility, and how can it be managed?
- Stability Factors :
- Hydrolysis : The carboxamide group degrades in aqueous pH < 3 or > 10; use lyophilized storage at -20°C in argon-sealed vials .
- Light Sensitivity : Methoxy groups may undergo photodegradation; store in amber glass and conduct reactions under dim light .
- Inert Atmosphere : Perform syntheses under nitrogen to prevent oxidation of the thiazole ring .
Key Recommendations for Researchers
- Synthesis : Prioritize EDCI/HOBt-mediated coupling for amidation to avoid racemization .
- Characterization : Combine NMR with high-resolution MS for unambiguous structural confirmation .
- Biological Testing : Use orthogonal assays (e.g., enzymatic + cellular) to validate mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
